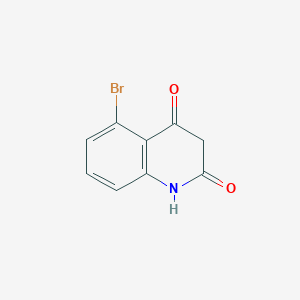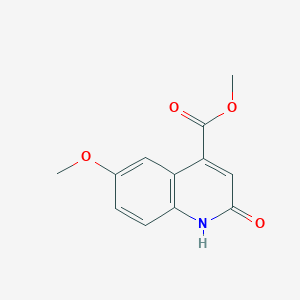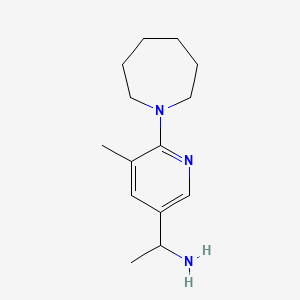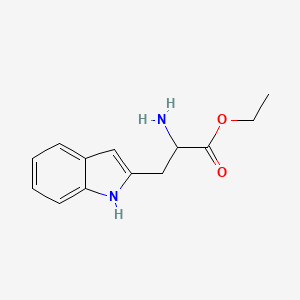
5-Bromoquinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and the dione functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinoline-2,4(1H,3H)-dione typically involves the bromination of quinoline-2,4-dione. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromoquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
5-Bromoquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromoquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dione functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2,4-dione: Lacks the bromine atom but shares the dione functionality.
5-Chloroquinoline-2,4(1H,3H)-dione: Similar structure with chlorine instead of bromine.
5-Fluoroquinoline-2,4(1H,3H)-dione: Contains fluorine instead of bromine.
Uniqueness
5-Bromoquinoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
914224-25-2 |
|---|---|
Molekularformel |
C9H6BrNO2 |
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
5-bromo-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13) |
InChI-Schlüssel |
QPRGXCHFQCKQDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C=CC=C2Br)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)
![N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide](/img/structure/B11873990.png)



![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)




![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


